N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
The synthesis of N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple stepsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Scientific Research Applications
N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Medicine: Its pharmacological properties are being explored for the treatment of various infectious diseases.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors involved in the metabolic pathways of pathogens, inhibiting their activity and leading to the death of the infectious agents. The molecular docking studies have shown that the compound interacts with the active sites of enzymes, disrupting their normal function .
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazole derivatives, such as:
1H-Pyrazole, 1,3,5-trimethyl-: This compound shares the pyrazole core structure but lacks the difluorophenyl and carboxamide groups, resulting in different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer its potent biological activities and make it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C21H20F2N6O |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-1,3-dimethyl-6-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H20F2N6O/c1-10-18(12(3)28(4)26-10)17-9-14(19-11(2)27-29(5)20(19)24-17)21(30)25-16-7-6-13(22)8-15(16)23/h6-9H,1-5H3,(H,25,30) |
InChI Key |
WIKRDSFAPDVPKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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